molecular formula C20H26N4O2 B10988424 N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10988424
M. Wt: 354.4 g/mol
InChI Key: DGUMNRVHKXSAHN-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that features both imidazole and indole moieties These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates. These intermediates are then coupled through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is unique due to its combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C20H26N4O2/c1-15(2)7-10-24-11-8-17-18(24)4-3-5-19(17)26-13-20(25)22-9-6-16-12-21-14-23-16/h3-5,8,11-12,14-15H,6-7,9-10,13H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

DGUMNRVHKXSAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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